XLogP3 Lipophilicity Differential: 4-Fluorophenyl vs. Non-Fluorinated Phenyl Analog (N3 Position)
The 4-fluoro substituent on the N3-phenyl ring increases computed lipophilicity by approximately 0.4 log units relative to the non-fluorinated analog 3-phenylpyrimidine-2,4(1H,3H)-dione (CAS 4260-40-6; reported LogP ≈ 0.53) . The target compound's XLogP3-AA value of 0.9 (PubChem 2.2) places it closer to the optimal Lipinski logP range (1–3) for passive membrane permeability, while remaining more hydrophilic than the 6-substituted positional isomer (XLogP3 = 0.6) [1][2]. This intermediate lipophilicity profile is critical for balancing aqueous solubility with membrane partitioning during lead optimization campaigns [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 (PubChem 2.2, 2025 release) |
| Comparator Or Baseline | 3-Phenylpyrimidine-2,4(1H,3H)-dione (CAS 4260-40-6): LogP ≈ 0.53 (Chemscene reported value); 6-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 33166-93-7): XLogP3 = 0.6 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.37 vs. non-fluorinated N3-phenyl analog; ΔXLogP3 = +0.3 vs. C6 positional isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); experimental LogP values were not available for the target compound at time of analysis |
Why This Matters
A 0.3–0.4 log unit lipophilicity shift can alter predicted passive membrane permeability by approximately 2- to 3-fold (based on the pH-partition hypothesis), directly impacting hit-to-lead triage decisions, which makes the fluorinated N3-phenyl scaffold a distinct starting point from its non-fluorinated congener for medicinal chemistry programs.
- [1] PubChem Compound Summary CID 45496265. 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. XLogP3-AA = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/45496265 View Source
- [2] KuuJia Chemical Database. Cas no 33166-93-7 (6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione). XLogP3 = 0.6. https://www.kuujia.com/cas-33166-93-7.html View Source
- [3] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
